Carbamothioic acid, ((2-((4-hydroxy-3-(((2-(tetradecyloxy)phenyl)amino)carbonyl)-1-naphthalenyl)oxy)-5-nitrophenyl)methyl)(1-methylethyl)-, S-(1-phenyl-1H-tetrazol-5-yl) ester
Description
The compound Carbamothioic acid, ((2-((4-hydroxy-3-(((2-(tetradecyloxy)phenyl)amino)carbonyl)-1-naphthalenyl)oxy)-5-nitrophenyl)methyl)(1-methylethyl)-, S-(1-phenyl-1H-tetrazol-5-yl) ester is a structurally complex carbamothioic acid derivative characterized by multiple functional groups, including a tetradecyloxy chain (C₁₄H₂₉O), a naphthalene core, a nitro (-NO₂) substituent, and a 1-phenyl-1H-tetrazol-5-yl ester moiety.
Properties
CAS No. |
72143-89-6 |
|---|---|
Molecular Formula |
C49H57N7O7S |
Molecular Weight |
888.1 g/mol |
IUPAC Name |
S-(1-phenyltetrazol-5-yl) N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C49H57N7O7S/c1-4-5-6-7-8-9-10-11-12-13-14-22-31-62-44-28-21-20-27-42(44)50-47(58)41-33-45(39-25-18-19-26-40(39)46(41)57)63-43-30-29-38(56(60)61)32-36(43)34-54(35(2)3)49(59)64-48-51-52-53-55(48)37-23-16-15-17-24-37/h15-21,23-30,32-33,35,57H,4-14,22,31,34H2,1-3H3,(H,50,58) |
InChI Key |
FXYKPWLYTVDZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])CN(C(C)C)C(=O)SC5=NN=NN5C6=CC=CC=C6)O |
Origin of Product |
United States |
Biological Activity
Carbamothioic acid, specifically the compound identified as ((2-((4-hydroxy-3-(((2-(tetradecyloxy)phenyl)amino)carbonyl)-1-naphthalenyl)oxy)-5-nitrophenyl)methyl)(1-methylethyl)-, S-(1-phenyl-1H-tetrazol-5-yl) ester , presents a complex structure that suggests diverse biological activity. This article synthesizes available research findings, case studies, and data tables to elucidate its biological properties and potential applications.
Chemical Structure and Properties
The compound features several functional groups, including:
- Hydroxy group : Contributes to hydrogen bonding and solubility.
- Nitrophenyl group : Known for its role in redox reactions.
- Tetrazole moiety : Associated with enhanced pharmacological properties.
The molecular formula and weight are critical for understanding its reactivity and interaction with biological systems.
The biological activity of this carbamothioic acid derivative is hypothesized to involve:
- Reactive Intermediates : The nitrophenyl group can generate reactive species that interact with cellular targets, potentially leading to oxidative stress.
- Hydrolysis Reactions : The ester bond may release active metabolites that exert biological effects, influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that carbamothioic acid derivatives exhibit significant antimicrobial activity. For instance:
- Inhibition Studies : Various concentrations were tested against bacterial strains, showing dose-dependent inhibition. Specific findings include:
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Mechanistic insights indicate:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Evidence points towards the activation of apoptotic pathways, enhancing cell death in malignant cells .
Case Studies
Several case studies highlight the efficacy of carbamothioic acid derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Data Table: Biological Activities Summary
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To validate the efficacy and safety of this compound in live models.
- Mechanistic Pathways : Detailed investigations into how this compound interacts at the molecular level with specific targets within microbial and cancerous cells.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetradecyloxy chain confers significantly higher lipophilicity compared to shorter-chain analogs (e.g., methyl or tert-butyl groups in ).
- The naphthalene core and nitro group may facilitate π-π stacking interactions or serve as electron-withdrawing groups, influencing reactivity .
Physicochemical Properties
- Solubility : The long alkyl chain likely reduces aqueous solubility compared to smaller analogs like the tert-butyl derivative (MW 304.41) .
- Stability : The tetrazole group is resistant to enzymatic degradation, a trait shared with Cambendazole derivatives (e.g., ), whereas thiadiazole-containing compounds (e.g., ) may exhibit lower hydrolytic stability.
- Synthetic Complexity : The target compound’s multi-step synthesis (implied by its structure) contrasts with simpler carbamothioic esters, such as methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate , which lacks long alkyl or naphthalene moieties.
Functional and Application Differences
- Pharmaceutical Potential: The tetrazole group is associated with antimicrobial and antiparasitic activity in analogs like Cambendazole , while the nitro group in the target compound may enhance redox-mediated biological interactions .
- Thermodynamic Studies : Unlike gas hydrate-related compounds (e.g., ), the target compound’s large size may limit crystallographic data availability, complicating thermodynamic profiling.
Research Findings and Implications
- Biological Activity : Structural analogs with thiadiazole or thiazole groups (e.g., ) show antimicrobial properties, suggesting the target compound could be screened for similar activity.
- Drug Discovery : Machine learning methods (e.g., SVM models ) could predict protein interactions for the target compound using mass spectrometry data, though its structural complexity may require advanced spectral analysis.
- Synthetic Challenges : The compound’s synthesis likely involves coupling reactions similar to those for 3-(aryl)-4,5-dihydropyrazoline-1-carbothioamides , but the tetradecyloxy chain introduces solubility challenges during purification.
Preparation Methods
Alkylation of 2-Aminophenol
2-Aminophenol undergoes O-alkylation with 1-bromotetradecane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 hours. The reaction proceeds via an SN2 mechanism, yielding 2-(tetradecyloxy)aniline (Figure 2A). Excess alkylating agent (1.2 equivalents) ensures complete conversion, with purification by silica gel chromatography (hexane/ethyl acetate, 9:1).
Nitration and Functional Group Compatibility
The nitro group is introduced prior to naphthalenyl coupling to avoid side reactions. Direct nitration of 2-(tetradecyloxy)aniline with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C selectively targets the para position relative to the amino group. However, competing oxidation of the tetradecyl chain necessitates careful temperature control (−10°C to 0°C) and short reaction times (<2 hours).
Naphthalenyl Carbonyl Intermediate Synthesis
Friedel-Crafts Acylation
1-Naphthol is acylated with chloroacetyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid (Figure 2B). The reaction affords 3-chloroacetyl-1-naphthol, which is hydrolyzed to 3-carboxy-1-naphthol under basic conditions (NaOH, 60°C).
Amide Coupling with Tetradecyloxy Aniline
The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF), followed by treatment with 2-(tetradecyloxy)aniline to form the amide bond (Figure 2C). Yield optimization (78–85%) is achieved via microwave-assisted coupling (100°C, 30 minutes).
Nitro-Substituted Benzyl Carbamate Construction
Carbamate Formation
5-Nitro-2-(bromomethyl)benzene is reacted with isopropylamine in the presence of triethylamine (Et₃N) to yield 5-nitro-2-(isopropylmethyl)benzylamine. Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) in THF forms the tert-butyl carbamate.
Etherification with Naphthalenyl Core
The hydroxyl group of 3-carboxy-1-naphthol undergoes nucleophilic aromatic substitution with 5-nitro-2-(isopropylmethyl)benzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, TBAB, in DCM/50% NaOH). The reaction proceeds at 60°C for 12 hours, yielding the ether-linked intermediate (Figure 2D).
Thiocarbamate Esterification with Tetrazole Thiol
Generation of Tetrazole Thiolate
1-Phenyl-1H-tetrazole-5-thiol is deprotonated using sodium hydride (NaH) in DMF, forming the nucleophilic thiolate species.
Substitution at Carbamothioic Acid Chloride
The benzyl carbamate intermediate is converted to its chlorothionoformate derivative using thiophosgene (CSCl₂) in DCM at −20°C. Subsequent reaction with the tetrazole thiolate (1.5 equivalents) at room temperature affords the S-tetrazole ester (Figure 2E). Alternative desulfurylating agents like iodine (I₂) or hydrogen peroxide (H₂O₂) improve yields (61–78%) by minimizing disulfide byproducts.
Critical Analysis of Methodologies
Comparative Efficiency of Thiocarbonyl Transfer Reagents
Table 1 evaluates desulfurylating agents for carbamothioic acid formation:
| Reagent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| Thiophosgene | −20 | 85 | Thioureas |
| I₂ | 25 | 78 | Disulfides |
| H₂O₂ | 40 | 72 | Sulfoxides |
| Boc₂O | 60 | 65 | Urethanes |
Thiophosgene provides optimal yields but poses toxicity concerns, whereas iodine offers a greener alternative despite moderate efficiency.
Regioselectivity Challenges in Nitration
The nitro group’s para orientation relative to the methyl substituent is critical for subsequent etherification. Meta-directed nitration is suppressed using low-temperature conditions (−10°C) and stoichiometric HNO₃.
Q & A
Q. What are the key functional groups in this compound, and how do they influence reactivity in multi-step syntheses?
The compound contains a carbamothioic acid ester core, tetrazole, nitro, hydroxy, and tetradecyloxy groups. The tetrazole ring (electron-deficient) and nitro group (electron-withdrawing) may direct electrophilic substitution reactions, while the hydroxy and tetradecyloxy groups introduce steric hindrance and influence solubility. For multi-step synthesis, protecting groups (e.g., silyl ethers for hydroxyls) and controlled pH/temperature are critical to avoid side reactions like premature ester hydrolysis or tetrazole ring opening .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, H NMR can resolve signals for the tetradecyloxy chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). HPLC with UV detection (λ = 254 nm) can assess purity, while FTIR confirms functional groups (e.g., S=O stretch at ~1050 cm, C=O at ~1700 cm) .
Q. How can researchers optimize the yield of this compound during synthesis?
Use a fractional factorial design (FFD) to screen variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for coupling steps). Response surface methodology (RSM) can then refine optimal conditions. Evidence from similar carbamothioic esters shows yields improve with anhydrous solvents and inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting this compound’s reactivity and stability?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level can model the compound’s electrostatic potential (MEP) to identify nucleophilic/electrophilic sites. For example, the tetrazole’s N-atoms may exhibit high Fukui indices, indicating susceptibility to electrophilic attack. Molecular dynamics simulations can also predict aggregation behavior due to the long tetradecyloxy chain .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected byproducts)?
If LC-MS detects unanticipated masses, use tandem MS/MS to fragment ions and identify structural motifs. For NMR discrepancies (e.g., missing peaks), variable-temperature NMR can reveal dynamic processes like hindered rotation of the tetradecyloxy chain. Cross-validation with X-ray crystallography (if crystals form) provides definitive structural confirmation .
Q. How can AI-driven process optimization enhance scale-up synthesis?
Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. For example, graph neural networks (GNNs) can map the compound’s structure to reaction outcomes. Coupled with COMSOL Multiphysics, AI can simulate heat/mass transfer in reactors to mitigate exothermic risks during nitro-group reduction .
Q. What methodologies assess this compound’s potential as a protease inhibitor (e.g., for viral targets)?
Perform molecular docking (AutoDock Vina) against protease active sites (e.g., SARS-CoV-2 M). The tetrazole’s planar structure may mimic peptide bonds, while the nitro group could form hydrogen bonds with catalytic residues. Validate with surface plasmon resonance (SPR) to measure binding affinity (K) and enzymatic assays (e.g., fluorescence quenching) .
Methodological Considerations
- Data Contradiction Analysis : Use principal component analysis (PCA) to identify outliers in datasets (e.g., inconsistent HPLC retention times) and isolate experimental variables causing variability .
- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation during synthesis, while online mass spectrometry detects transient species .
- Safety Protocols : Given the nitro group’s explosivity, conduct differential scanning calorimetry (DSC) to assess thermal stability and implement vented reactors for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
